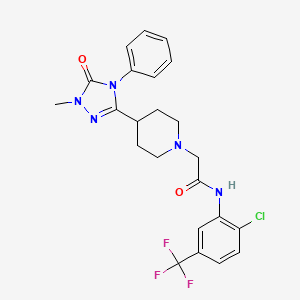
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H23ClF3N5O2 and its molecular weight is 493.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C25H27ClF3N2O2
- Molecular Weight : 463.94 g/mol
- CAS Number : 1788071-27-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. For instance:
- Cell Lines Tested : The compound was tested against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| A549 | 12.5 | Moderate inhibition |
| HCT116 | 20.0 | Low inhibition |
| MDA-MB-231 | 15.0 | Significant inhibition |
The results indicate that the compound selectively inhibits cancer cell growth, particularly in lung and breast cancer models.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: In Vitro Evaluation
A study evaluated the effects of the compound on A549 cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 12.5 μM. The mechanism was linked to apoptosis induction through caspase activation.
Case Study 2: In Vivo Efficacy
In a mouse model of lung cancer, administration of the compound at a dose of 10 mg/kg resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) in treated tissues.
Safety Profile
Toxicological assessments have indicated that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully elucidate its safety in long-term use.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF3N5O2/c1-30-22(34)32(17-5-3-2-4-6-17)21(29-30)15-9-11-31(12-10-15)14-20(33)28-19-13-16(23(25,26)27)7-8-18(19)24/h2-8,13,15H,9-12,14H2,1H3,(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXSGTFCCBFZQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













